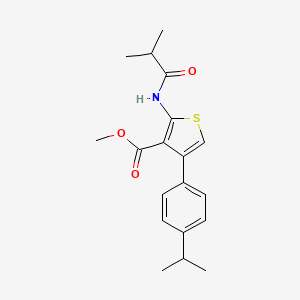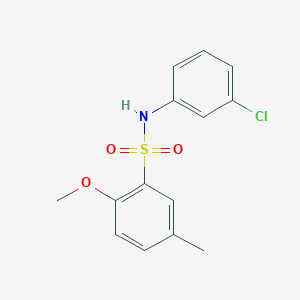
2-(1-naphthyloxy)-N-4-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves reactions of naphthol derivatives. For instance, 1-(1-naphthyloxy)-2,3-epoxypropane, an intermediate in the synthesis of beta-blocker drugs propranolol and nadolol, was synthesized from 1-naphthol and epichlorohydrin using phase transfer catalysts .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the thermal decomposition of 1-methyl-1-(1-naphthyl)ethyl hydroperoxides to 2-(1-naphthyloxy)propenes has been investigated . Also, the reaction of 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis conditions was successfully applied to get 1-(1-naphthyloxy)-2,3-epoxypropane .Scientific Research Applications
Micro(bio)robotics
The compound has potential applications in the field of micro(bio)robotics . These are motile microsystems constructed using physical, chemical, and biological components for operations with respect to definite applications . The design and fabrication of microbiorobots can benefit from the unique properties of the compound, enhancing their functionality in biomedical and environmental engineering applications.
Bacterial Cellulose Modification
In polymer science, the compound could be used to modify bacterial cellulose (BC), which has unique structural, physical, and chemical properties . The modification of BC materials and BC-based composites where BC is used as a substrate can lead to advancements in the development of new materials with enhanced properties.
Supramolecular Chemistry
The compound may find applications in supramolecular chemistry , particularly in the formation of supramolecular complexes with medicinal properties . These complexes can improve drug solubility, bioavailability, and biocompatibility, and reduce multidrug resistance and toxicity.
Ecosystem Research
The compound could be instrumental in ecosystem research, particularly in studies related to Ecosystem Services/Natural Capital (ES/NC). It may help in advancing the understanding of ecosystem functioning and its relationship with ES provision and NC .
Nuclear Fission Research
In nuclear science, the compound might be used in the study of fast proton-induced fission of uranium isotopes. It could play a role in the analysis of fission variables such as cross-sections, mass distributions, and prompt neutron emission .
Operations Research
Lastly, the compound could have applications in operations research (OR), aiding in decision-making fields by providing a comprehensive overview of OR applications in practice . This could span across various industries and sectors, optimizing processes and systems.
properties
IUPAC Name |
2-naphthalen-1-yloxy-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(19-14-8-10-18-11-9-14)12-21-16-7-3-5-13-4-1-2-6-15(13)16/h1-11H,12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZVZHWGKLCDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)

![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)


![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)


![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)
